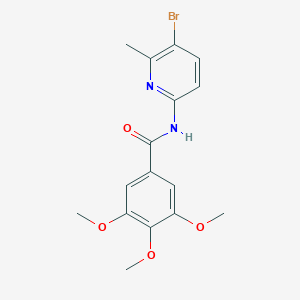![molecular formula C23H28ClN3O4 B278373 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278373.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being investigated for its potential use in treating various types of cancer.
Mécanisme D'action
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the proliferation of malignant B cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have immunomodulatory effects. It has been demonstrated to enhance the activity of natural killer cells and T cells, which are important components of the immune system. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to reduce the production of inflammatory cytokines, which are implicated in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of combination therapies that include N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide, as this may enhance its anticancer effects. Another potential direction is the evaluation of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide in other types of cancer, such as solid tumors. Finally, further studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide in clinical trials, which will be an important step in determining its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid. The resulting compound is then reacted with 2-(4-methoxyphenoxy)acetyl chloride to yield the final product, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide. The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been described in detail in a number of research articles.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied extensively in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been evaluated in combination with other anticancer agents, such as rituximab and venetoclax, and has shown promise as a potential treatment for relapsed or refractory lymphoma.
Propriétés
Nom du produit |
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C23H28ClN3O4 |
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O4/c1-16(2)23(29)27-12-10-26(11-13-27)21-9-4-17(14-20(21)24)25-22(28)15-31-19-7-5-18(30-3)6-8-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,28) |
Clé InChI |
NWROWGUHBUXGQI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)